molecular formula C11H13NO4 B1435354 4-(4-Nitrophenoxy)tetrahydro-2H-pyran CAS No. 886851-40-7

4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Cat. No. B1435354
M. Wt: 223.22 g/mol
InChI Key: FOPOHTFLSBVORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Nitrophenoxy)tetrahydro-2H-pyran” is a chemical compound12. However, there is limited information available about this specific compound. It is not intended for human or veterinary use and is for research use only3.



Synthesis Analysis

While there is no specific synthesis analysis available for “4-(4-Nitrophenoxy)tetrahydro-2H-pyran”, there are general methods for the synthesis of 2H-Pyrans4. These methods include the Knoevenagel condensation and the electrocyclization reaction4.



Molecular Structure Analysis

The molecular structure of “4-(4-Nitrophenoxy)tetrahydro-2H-pyran” is not directly available. However, similar compounds like “4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran” have a molecular formula of C11H12BrNO41.



Chemical Reactions Analysis

There is no specific chemical reaction analysis available for “4-(4-Nitrophenoxy)tetrahydro-2H-pyran”. However, there are general reactions for tetrahydropyrans5. These reactions include intramolecular hydroalkoxylation of unactivated terminal alkenes5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Nitrophenoxy)tetrahydro-2H-pyran” are not directly available. However, similar compounds like “4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran” have a density of 1.5±0.1 g/cm3, boiling point of 411.0±45.0 °C at 760 mmHg, and a molar refractivity of 65.2±0.3 cm31.


Scientific Research Applications

Synthesis in Undergraduate Organic Laboratories

4-(4-Nitrophenoxy)tetrahydro-2H-pyran is synthesized in undergraduate organic laboratories as an environmentally friendly compound via a Montmorillonite K10 clay-catalyzed reaction. This synthesis is part of a tandem Prins–Friedel–Crafts-type multicomponent reaction (MCR), offering a platform for student research projects using various carbonyl substrates (Dintzner et al., 2012).

Pyrolysis Kinetics and Mechanism Studies

Research has been conducted on the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including 4-(4-Nitrophenoxy)tetrahydro-2H-pyran, in a static system. These studies are crucial for understanding the reaction mechanisms, including the elimination kinetics and thermodynamics, of these compounds (Álvarez-Aular et al., 2018).

Nitration and Isomerization Studies

The compound's reactivity in nitration reactions has been investigated, such as in the case of 4-methyl-5,6-dihydro-2H-pyran. These studies provide insights into the formation of nitration products and their subsequent chemical behaviors, including deacylation and isomerization (Sargsyan et al., 1987).

Structural Analysis

Structural analysis of derivatives of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran, such as in the case of certain xanthenes and xanthene diones, has been carried out. This includes examining their molecular structure, conformation, and crystallographic properties, contributing to the understanding of their chemical behavior (Li and Wang, 2009).

Safety And Hazards

The safety and hazards of “4-(4-Nitrophenoxy)tetrahydro-2H-pyran” are not directly available. However, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling similar compounds6.


Future Directions

There is no specific future direction available for “4-(4-Nitrophenoxy)tetrahydro-2H-pyran”. However, it is available for research use only3, indicating its potential use in scientific studies.


Please note that the information provided is based on the available data and may not be fully accurate or complete. Always refer to the relevant safety data sheets and consult with a qualified professional for handling and usage instructions.


properties

IUPAC Name

4-(4-nitrophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPOHTFLSBVORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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